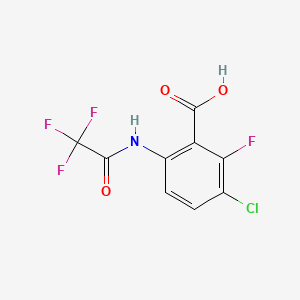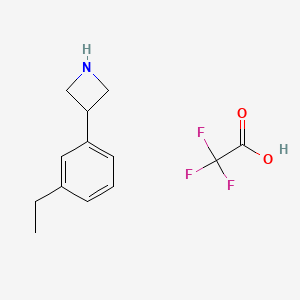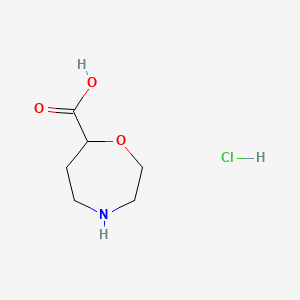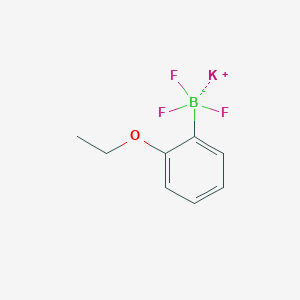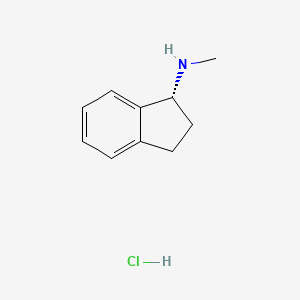
(1R)-N-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-N-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral amine compound with a unique structure that includes an indane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-N-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves the reduction of the corresponding ketone followed by reductive amination. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the amination step may involve reagents like methylamine under acidic conditions to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve optimized catalytic hydrogenation processes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-N-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding imines or oximes.
Reduction: Further reduction can lead to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the amine group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include imines, secondary amines, and substituted amine derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(1R)-N-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Investigated for its potential role in neurotransmitter modulation.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (1R)-N-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing various biochemical pathways. The exact pathways and molecular targets are still under investigation, but its effects on neurotransmitter systems are of particular interest.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-N-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride: The enantiomer of the compound with different stereochemistry.
N-methyl-2,3-dihydro-1H-inden-1-amine: The non-chiral version without the hydrochloride salt.
1-aminoindane: A structurally related compound with similar applications.
Uniqueness
(1R)-N-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride is unique due to its chiral nature, which can lead to different biological activities compared to its enantiomer or non-chiral analogs. This uniqueness makes it valuable in asymmetric synthesis and potential therapeutic applications.
Propriétés
Formule moléculaire |
C10H14ClN |
|---|---|
Poids moléculaire |
183.68 g/mol |
Nom IUPAC |
(1R)-N-methyl-2,3-dihydro-1H-inden-1-amine;hydrochloride |
InChI |
InChI=1S/C10H13N.ClH/c1-11-10-7-6-8-4-2-3-5-9(8)10;/h2-5,10-11H,6-7H2,1H3;1H/t10-;/m1./s1 |
Clé InChI |
KVEVQZVPEWEGEU-HNCPQSOCSA-N |
SMILES isomérique |
CN[C@@H]1CCC2=CC=CC=C12.Cl |
SMILES canonique |
CNC1CCC2=CC=CC=C12.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[1-(Trifluoromethyl)cyclopropyl]piperidinehydrochloride](/img/structure/B13456167.png)
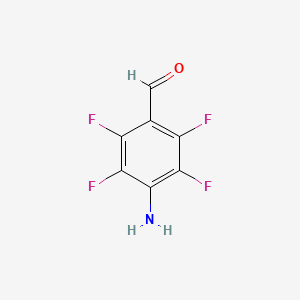
![Methyl 3-(3-methoxy-3-oxopropanoyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13456176.png)
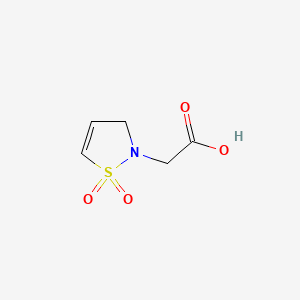
![4-{[(Tert-butoxy)carbonyl]amino}-7-methoxy-7-oxoheptanoic acid](/img/structure/B13456183.png)
![rac-[(1R,2S,5S)-bicyclo[3.1.0]hexan-2-yl]methanol](/img/structure/B13456185.png)


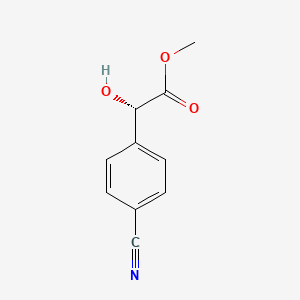
![rac-[(2R,6R)-6-ethylpiperidin-2-yl]methanol hydrochloride](/img/structure/B13456221.png)
